molecular formula C17H16Cl2INO2 B4113081 2-(2,4-dichlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)propanamide

Cat. No. B4113081
M. Wt: 464.1 g/mol
InChI Key: XZEIGNDIBCFSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)propanamide, commonly known as DCPA or Dichlobenil, is a herbicide used in agriculture to control the growth of weeds. It was first introduced in the 1960s and has since been widely used due to its effectiveness and low toxicity. DCPA is a selective herbicide that targets broadleaf weeds and grasses, making it a popular choice for farmers and gardeners alike.

Mechanism of Action

DCPA works by inhibiting the growth of weeds through interference with the plant's hormone balance. It specifically targets the auxin pathway, which is responsible for regulating plant growth and development. DCPA disrupts the transport of auxin, leading to stunted growth and eventual death of the weed.
Biochemical and Physiological Effects:
DCPA has a low toxicity profile and is considered safe for use in agriculture. It is not known to have any significant effects on human health or the environment when used according to label instructions. However, studies have shown that DCPA can accumulate in soil and water, leading to potential environmental concerns.

Advantages and Limitations for Lab Experiments

DCPA is a useful tool for studying the effects of herbicides on plant growth and development. It is a selective herbicide, meaning it targets specific types of weeds without harming desirable plants. This makes it a valuable tool for agricultural research. However, DCPA's mode of action is well understood, and it may not be useful for studying other aspects of plant biology.

Future Directions

There are several areas of research that could benefit from further investigation of DCPA. One potential area of research is the development of new herbicides that target different aspects of plant biology. Another area of research is the use of DCPA in cancer treatment, where it has shown promising results in preclinical studies. Additionally, further research is needed to understand the environmental impact of DCPA and its potential to accumulate in soil and water.

Scientific Research Applications

DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has also been investigated for its potential use in other areas of research, including cancer treatment and drug discovery. Research has shown that DCPA has anti-tumor properties and can induce apoptosis in cancer cells. It has also been found to have antimicrobial activity against a variety of pathogens.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2INO2/c1-9-7-15(10(2)6-14(9)20)21-17(22)11(3)23-16-5-4-12(18)8-13(16)19/h4-8,11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEIGNDIBCFSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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